molecular formula C18H19NO4S2 B2355207 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2034602-86-1

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2355207
CAS No.: 2034602-86-1
M. Wt: 377.47
InChI Key: HQERIAIYUVSUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its antimicrobial properties make it a candidate for developing new antibiotics and antifungal agents.

  • Medicine: The compound's anti-inflammatory and anticancer properties have been explored for potential therapeutic applications.

  • Industry: It can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Safety and Hazards

The safety and hazards would depend on the exact nature of the compound. Generally, care should be taken when handling any chemical compounds, especially those used in pharmaceuticals .

Future Directions

The future directions for this compound could involve further studies to determine its potential uses. For example, it could be studied for its antibacterial properties, given the presence of the sulfonamide group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of benzo[b]thiophene derivatives. One common approach is the coupling reaction between benzo[b]thiophene-3-yl and 4-methoxy-2-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening methods can also streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the sulfonamide group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the sulfonamide group.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the sulfonamide group can lead to the formation of sulfonic acids.

  • Reduction: Reduction of the sulfonamide group can result in the formation of amines.

  • Substitution: Nucleophilic substitution can produce various derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • Raloxifene: Used in the treatment of breast cancer.

  • Zileuton: An anti-inflammatory drug used to treat asthma.

  • Sertaconazole: An antifungal agent used to treat skin infections.

Uniqueness: N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide stands out due to its unique combination of structural features, which contribute to its diverse biological activities

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-methoxy-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S2/c1-12-9-13(23-2)7-8-18(12)25(21,22)19-10-16(20)15-11-24-17-6-4-3-5-14(15)17/h3-9,11,16,19-20H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQERIAIYUVSUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.